Boc-N-Me-Ser(Bzl)-OH
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Overview
Description
Synthesis Analysis
Boc-N-Me-Ser(Bzl)-OH is synthesized using various synthetic conditions. The N-tert-butoxycarbonyl-protecting group plays a crucial role in stabilizing the amino acid during the synthesis process.Molecular Structure Analysis
The Boc-N-Me-Ser(Bzl)-OH molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
Boc-N-Me-Ser(Bzl)-OH is an amino acid derivative that is commonly used in organic synthesis. The N-tert-butoxycarbonyl-protecting group helps to stabilize the amino acid under various synthetic conditions.Physical And Chemical Properties Analysis
Boc-N-Me-Ser(Bzl)-OH has a melting point of 123-124°C, a boiling point of 498.3°C at 760 mmHg, and a density of 1.30 g/cm³. It is soluble in common organic solvents such as methanol, ethanol, and acetonitrile.Scientific Research Applications
Synthesis and Methodology
Boc-N-Me-Ser(Bzl)-OH, a key intermediate in peptide synthesis, has been extensively studied for its synthetic methodology. The process involves preparing Boc-Ser(Bzl)-OH from L-Ser(Bzl) and Boc 2O/NaOH, followed by reactions with Bzl-Br/Et 3N(THF/11℃ or EtOAc/reflux), PhCH 2OH/DCC, and PhCH 2OH/CDI. The removal of the Boc group yields HCl·Ser(Bzl)-OBzl, demonstrating the versatility of Boc-N-Me-Ser(Bzl)-OH in synthesizing protected amino acid derivatives. This method offers a high yield and smooth transition between intermediates, making it a valuable technique in peptide chemistry (Yang Da-cheng, 2003).
Solid-Phase Peptide Synthesis (SPPS)
In the field of peptide synthesis, the use of tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, integral to the structure of Boc-N-Me-Ser(Bzl)-OH, plays a crucial role. It allows for the reliable synthesis of long and complex peptides, including the creation of C-terminal thioesters for native chemical ligation. Anhydrous hydrogen fluoride (HF) cleavage, a step facilitated by Boc/Bzl chemistry, is pivotal in removing side chain protecting groups and releasing peptides from resin. This method underscores the importance of Boc-N-Me-Ser(Bzl)-OH in modern peptide synthesis, providing a pathway for producing peptides for pharmaceutical and research applications (Markus Muttenthaler et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRSZPFMBQNCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid |
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